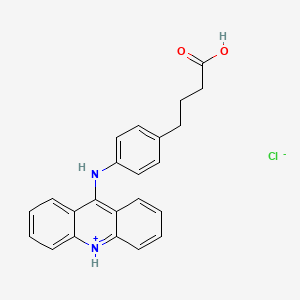
4-(p-(9-Acridinylamino)phenyl)butyric acid, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(p-(9-Acridinylamino)phenyl)butyric acid, hydrochloride is a chemical compound known for its unique structure and properties. It is a derivative of acridine, a compound with a wide range of applications in various scientific fields. The presence of the acridine moiety in its structure makes it particularly interesting for research in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(p-(9-Acridinylamino)phenyl)butyric acid, hydrochloride typically involves the reaction of 9-aminoacridine with 4-bromobutyric acid. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction. The resulting product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
4-(p-(9-Acridinylamino)phenyl)butyric acid, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the acridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or other strong bases in aqueous or organic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted acridine derivatives.
Aplicaciones Científicas De Investigación
4-(p-(9-Acridinylamino)phenyl)butyric acid, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other acridine derivatives.
Biology: Studied for its potential as an intercalating agent in DNA research.
Medicine: Investigated for its potential anticancer properties and as a fluorescent probe for imaging applications.
Industry: Used in the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 4-(p-(9-Acridinylamino)phenyl)butyric acid, hydrochloride involves its interaction with biological molecules such as DNA. The acridine moiety intercalates between DNA base pairs, disrupting the normal function of the DNA and leading to various biological effects. This intercalation can inhibit DNA replication and transcription, making it a potential anticancer agent .
Comparación Con Compuestos Similares
Similar Compounds
4-Phenylbutyric acid: A compound with similar structural features but lacking the acridine moiety.
4-(p-(9-Acridinylamino)phenyl)butyramide: A closely related compound with an amide group instead of a carboxylic acid group.
Uniqueness
4-(p-(9-Acridinylamino)phenyl)butyric acid, hydrochloride is unique due to the presence of the acridine moiety, which imparts specific biological activities such as DNA intercalation. This makes it particularly valuable in research focused on DNA interactions and potential anticancer therapies .
Propiedades
Número CAS |
66147-36-2 |
|---|---|
Fórmula molecular |
C23H21ClN2O2 |
Peso molecular |
392.9 g/mol |
Nombre IUPAC |
4-[4-(acridin-10-ium-9-ylamino)phenyl]butanoic acid;chloride |
InChI |
InChI=1S/C23H20N2O2.ClH/c26-22(27)11-5-6-16-12-14-17(15-13-16)24-23-18-7-1-3-9-20(18)25-21-10-4-2-8-19(21)23;/h1-4,7-10,12-15H,5-6,11H2,(H,24,25)(H,26,27);1H |
Clave InChI |
NGOADTKISQPERO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=[NH+]2)NC4=CC=C(C=C4)CCCC(=O)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















